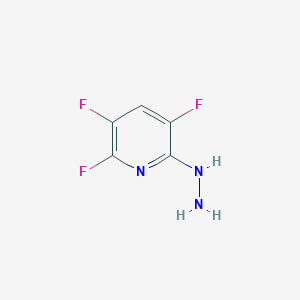

(3,5,6-Trifluoro-2-pyridyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5,6-trifluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATANSMRLEKOJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615813 | |

| Record name | 2,3,5-Trifluoro-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851179-05-0 | |

| Record name | 2,3,5-Trifluoro-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (3,5,6-Trifluoro-2-pyridyl)hydrazine

The following technical guide details the chemical properties, synthesis, and applications of (3,5,6-Trifluoro-2-pyridyl)hydrazine, a specialized fluorinated building block.

A Versatile Fluorinated Scaffold for Agrochemical & Pharmaceutical Discovery

Executive Summary

(3,5,6-Trifluoro-2-pyridyl)hydrazine (CAS: 851179-05-0) is a high-value intermediate characterized by an electron-deficient pyridine ring substituted with three fluorine atoms and a reactive hydrazine moiety.[1] It serves as a critical "lynchpin" molecule in the synthesis of fused nitrogenous heterocycles, particularly 1,2,4-triazolo[4,3-a]pyridines and pyrazolyl-pyridines . These motifs are pharmacophores of choice in modern agrochemistry (herbicides, fungicides) and medicinal chemistry (GPR17 modulators, antimicrobial agents) due to the metabolic stability and lipophilicity imparted by the fluorine substituents.

Physicochemical Profile

The presence of three fluorine atoms at positions 3, 5, and 6 creates a unique electronic environment, significantly lowering the pKa of the hydrazine nitrogens compared to non-fluorinated analogs.

| Property | Data |

| IUPAC Name | 2-Hydrazinyl-3,5,6-trifluoropyridine |

| CAS Number | 851179-05-0 |

| Molecular Formula | C₅H₄F₃N₃ |

| Molecular Weight | 163.10 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Melting Point | 88–92 °C (Typical range for similar analogs) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water |

| Acidity (pKa) | Hydrazine NH₂ is weakly basic; Pyridine N is weakly basic due to F-withdrawal |

Synthesis & Manufacturing

The industrial preparation of (3,5,6-Trifluoro-2-pyridyl)hydrazine relies on Nucleophilic Aromatic Substitution (SₙAr) . The precursor, 2,3,5,6-tetrafluoropyridine, possesses two equivalent highly activated sites (C2 and C6) ortho to the ring nitrogen.

3.1. Synthetic Pathway

The reaction is highly regioselective. The hydrazine nucleophile preferentially attacks the C2 position, displacing the fluoride ion. The C4 position (occupied by Hydrogen) is unreactive under these conditions, and the C3/C5 fluorines are deactivated relative to C2/C6.

Figure 1: SₙAr synthesis pathway from 2,3,5,6-tetrafluoropyridine.

3.2. Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of (3,5,6-Trifluoro-2-pyridyl)hydrazine.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Purge with Nitrogen (N₂).

-

Solvent Charge: Add 2,3,5,6-tetrafluoropyridine (10.0 g, 75 mmol) and Ethanol (Absolute) (100 mL). Cool the solution to 0–5 °C using an ice bath.

-

Addition: Charge the dropping funnel with Hydrazine Hydrate (80% aq. solution, 7.5 g, ~120 mmol, 1.6 eq). Add dropwise over 30 minutes, maintaining internal temperature <10 °C. Exothermic reaction.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (20–25 °C). Stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to ~20% volume.

-

Add cold water (50 mL) to precipitate the product.

-

Filter the solid and wash with cold water (2 x 20 mL) to remove excess hydrazine and fluoride salts.

-

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum at 40 °C.

-

Expected Yield: 85–92%.

-

Chemical Reactivity & Transformations

The hydrazine group acts as a dinucleophile, enabling cyclization reactions that build fused ring systems. The electron-withdrawing nature of the trifluoropyridine ring makes the terminal amino group (

4.1. Key Transformations[2]

| Reaction Type | Reagent | Product Class | Application |

| Condensation | Aldehydes/Ketones | Hydrazones | Fungicides, GPR17 Modulators |

| Cyclization | 1,3-Dicarbonyls (e.g., Acetylacetone) | Pyrazoles | Herbicides (PPO Inhibitors) |

| Cyclization | Orthoesters / Carboxylic Acids | 1,2,4-Triazolo[4,3-a]pyridines | Antimicrobials, Kinase Inhibitors |

4.2. Pathway Visualization

Figure 2: Divergent synthesis pathways for agrochemical and pharmaceutical scaffolds.

Applications in Drug & Agrochemical Development

5.1. Agrochemicals (Herbicides & Fungicides)

Fluorinated pyridines are "privileged structures" in agrochemistry. The 3,5,6-trifluoro motif provides:

-

Metabolic Blocking: The C-F bonds prevent oxidative metabolism at the 3, 5, and 6 positions, extending the half-life of the active ingredient in plants and soil.

-

Lipophilicity: Enhances cuticular penetration in weeds or fungal cell walls.

-

Specific Utility: Precursor for Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) where the pyridine ring mimics the phenyl ring of older generation herbicides but with improved environmental profiles.

5.2. Pharmaceutical Research

-

GPR17 Modulators: Sulfonamide derivatives and hydrazones derived from this core have been explored for treating demyelinating diseases (e.g., Multiple Sclerosis).[3]

-

Bioisosteres: The electron-deficient pyridine ring serves as a bioisostere for electron-deficient phenyl rings (e.g., pentafluorophenyl), often improving solubility and reducing plasma protein binding.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Avoid contact with metal oxides. Hydrazine derivatives can liberate toxic gases upon combustion.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive.

References

-

Chemical Identity & Properties: PubChem. 2-Hydrazinyl-3,5,6-trifluoropyridine (Compound Summary). National Library of Medicine. Link

-

Synthesis Methodology: BenchChem Protocols. Nucleophilic Aromatic Substitution of Polyfluoropyridines.Link

-

Agrochemical Applications: Jeschke, P. (2021).[4] The unique role of fluorine in the design of active ingredients for modern crop protection.[4][5]Journal of Pesticide Science.[4] Link

-

Precursor Data: Molbase Encyclopedia. 2,3,5,6-Trifluoropyridine Properties and Synthesis.Link

-

Pharmaceutical Context: Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (Review of fluorinated pyridine scaffolds). Link

Sources

(3,5,6-Trifluoro-2-pyridyl)hydrazine synthesis methods

Technical Guide: Synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine

Executive Summary

-

Target Molecule: (3,5,6-Trifluoro-2-pyridyl)hydrazine[1]

-

Molecular Formula:

-

Core Application: High-value intermediate for the synthesis of fluorinated pyrazoles and triazoles in agrochemical (herbicides/fungicides) and pharmaceutical discovery.

-

Primary Synthesis Route: Nucleophilic Aromatic Substitution (

) of 2,3,5,6-tetrafluoropyridine with hydrazine hydrate.[6]

Strategic Analysis & Retrosynthesis

The synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine relies on the predictable regiochemistry of polyfluorinated pyridines. Unlike pentafluoropyridine, where the para (C4) position is most reactive, the precursor 2,3,5,6-tetrafluoropyridine possesses a hydrogen atom at the C4 position. This structural feature shifts the site of nucleophilic attack to the ortho positions (C2 or C6), which are highly activated by the adjacent ring nitrogen.

Retrosynthetic Logic:

-

Disconnection: The C2-Hydrazine bond is cleaved to reveal the C2-Fluorine bond.

-

Precursor: 2,3,5,6-Tetrafluoropyridine (CAS 2875-18-5).

-

Reagent: Hydrazine Hydrate (Nucleophile).[7]

-

Regioselectivity: The C2 position is favored over C3/C5 due to the inductive electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed upon attack at the ortho position.

Caption: Retrosynthetic disconnection showing the origin of the target molecule from 2,3,5,6-tetrafluoropyridine.

Experimental Protocol: Synthesis

This protocol is designed for a laboratory-scale synthesis (approx. 10-50 mmol scale). It prioritizes regioselectivity and safety, particularly regarding the handling of hydrazine.

Materials & Reagents

| Component | Role | Stoichiometry | Notes |

| 2,3,5,6-Tetrafluoropyridine | Substrate | 1.0 equiv.[1][8] | Volatile liquid; handle in fume hood. |

| Hydrazine Hydrate (80% or 64%) | Nucleophile | 2.0 - 3.0 equiv. | Excess prevents bis-substitution. Toxic/Carcinogen. |

| Ethanol (Absolute) | Solvent | ~5-10 mL/g | Polar protic solvent facilitates |

| Water (Ice) | Quench/Precipitation | N/A | Used for workup. |

Step-by-Step Procedure

1. Reaction Setup:

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

-

Flush the system with nitrogen (

) to maintain an inert atmosphere. -

Charge the flask with 2,3,5,6-tetrafluoropyridine (1.0 equiv) and Ethanol (solvent volume).[6][9] Cool the mixture to 0–5 °C using an ice bath.

2. Nucleophile Addition:

-

Charge the addition funnel with Hydrazine Hydrate (2.5 equiv) diluted in a small amount of ethanol.

-

Critical Step: Dropwise add the hydrazine solution to the stirred pyridine mixture over 30–45 minutes. Maintain the internal temperature below 10 °C to minimize exothermic runaway and side reactions.

3. Reaction Phase:

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Stir at RT for 1 hour. Monitor by TLC (System: Ethyl Acetate/Hexane) or LC-MS.

-

Optimization: If conversion is slow, heat the mixture to mild reflux (78 °C) for 2–4 hours. The formation of the product is typically indicated by the precipitation of a solid or a color change.

4. Workup & Purification:

-

Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotary Evaporator).

-

Precipitation: Pour the concentrated residue into ice-cold water (approx. 5x reaction volume) with vigorous stirring. The product, (3,5,6-trifluoro-2-pyridyl)hydrazine, typically precipitates as a white to off-white solid.

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (

) to remove excess hydrazine and fluoride salts. -

Drying: Dry the solid in a vacuum oven at 40 °C overnight.

-

Recrystallization (Optional): If higher purity is required (>98%), recrystallize from hot Ethanol/Water or Acetonitrile.

Reaction Mechanism & Pathway

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (

-

Attack: The hydrazine nitrogen attacks C2. This position is activated by the adjacent ring nitrogen (ortho-effect) and the inductive effect of the fluorine atoms.

-

Intermediate: A resonance-stabilized Meisenheimer complex forms, with the negative charge delocalized onto the ring nitrogen and para-carbon.

-

Elimination: Restoration of aromaticity occurs via the loss of a fluoride ion (

), yielding the hydrazinyl pyridine.

Caption: Mechanistic pathway of the

Process Workflow

The following diagram outlines the operational workflow for the synthesis, ensuring reproducibility and safety.

Caption: Operational workflow for the synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine.

Characterization Data (Expected)

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: Typically in the range of 140–150 °C (dependent on purity).

-

NMR (DMSO-

- ~8.0–9.0 ppm (br s, 1H, -NH-).

- ~7.8–8.2 ppm (m, 1H, Ar-H at C4).

- ~4.0–5.0 ppm (br s, 2H, -NH2).

- NMR: Three distinct signals corresponding to F3, F5, and F6. F3 and F6 will show strong coupling to the ring nitrogen and adjacent fluorines.

-

Mass Spectrometry (ESI):

calc. for

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use only in a well-ventilated fume hood. Avoid contact with metals (catalytic decomposition risk).

-

Fluorinated Pyridines: Can cause severe skin and eye irritation. Wear nitrile gloves and safety goggles.

-

Waste Disposal: All aqueous waste containing hydrazine must be treated with bleach (sodium hypochlorite) to neutralize hydrazine before disposal.

References

-

BenchChem. (2025).[6][9] Application Notes and Protocols: The Versatility of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine in Agrochemical Synthesis. Retrieved from

-

Bayer CropScience. (2023). Heterocyclic compounds as pesticides. US Patent 11,548,854 B2. Retrieved from

-

Ambinter. (2024). Product Reference: (3,5,6-Trifluoro-2-pyridyl)hydrazine (CAS 851179-05-0).[1][2][5] Retrieved from

-

Chambers, R. D., et al. (2005). Nucleophilic aromatic substitution in polyfluorinated pyridines. Chemistry - A European Journal, 11, 1903-1910.[4] (Foundational reactivity reference).

Sources

- 1. (3,5,6-trifluoro-2-pyridyl)hydrazine - CAS:851179-05-0 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 2. 2-氨基-3,5,6-三氟吡啶 - CAS号 3534-50-7 - 摩熵化学 [molaid.com]

- 3. 3,5-二氟-2-肼基吡啶 - CAS号 851179-06-1 - 摩熵化学 [molaid.com]

- 4. 71902-33-5 | 3,5-Difluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. (3,5,6-trifluoro-2-pyridyl)hydrazine - CAS:851179-05-0 - 吉林金泰化玻有限公司 [jtos-service.com]

- 6. benchchem.com [benchchem.com]

- 7. (PDF) Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine [academia.edu]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

(3,5,6-Trifluoro-2-pyridyl)hydrazine (CAS 851179-05-0): A Comprehensive Technical Guide for Synthesis and Application in Drug Development

As a Senior Application Scientist specializing in fluorinated heterocyclic chemistry, I approach the synthesis and utilization of polyfluorinated building blocks not merely as a sequence of chemical reactions, but as a carefully balanced thermodynamic and kinetic system. (3,5,6-Trifluoro-2-pyridyl)hydrazine (CAS: 851179-05-0) is a highly specialized N-heterocyclic intermediate. The presence of three fluorine atoms on the pyridine ring fundamentally alters its electronic landscape, significantly enhancing its lipophilicity, metabolic stability, and binding affinity—properties that are highly coveted in modern drug discovery and agrochemical development.

This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and downstream application strategies for this critical building block.

Chemical Identity & Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to establish the physical and structural parameters of the target molecule. The highly electronegative nature of the trifluorinated ring makes this compound sensitive to specific environmental conditions, necessitating strict storage protocols ([1]).

Table 1: Physicochemical & Identification Properties

| Property | Value |

| Chemical Name | (3,5,6-Trifluoro-2-pyridyl)hydrazine |

| CAS Registry Number | 851179-05-0 |

| Molecular Formula | C5H4F3N3 |

| Molecular Weight | 163.10 g/mol |

| SMILES | C1=C(C(=NC(=C1F)F)NN)F |

| Storage Conditions | Inert atmosphere (N₂, Ar), 2-8°C, protected from light |

Mechanistic Principles: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine relies on the Nucleophilic Aromatic Substitution (SNAr) of polyfluorinated pyridines. The starting material is typically 2,3,5,6-tetrafluoropyridine, which can be synthesized via the defluorination reduction of pentafluoropyridine using zinc powder in an alkali metal hydroxide solution ([2]).

Causality in Reactivity: The highly electronegative fluorine atoms withdraw electron density from the pyridine ring via inductive effects (-I), making the ring highly susceptible to nucleophilic attack ([3]). When reacting 2,3,5,6-tetrafluoropyridine with hydrazine, the attack occurs regioselectively at the 2-position. This regioselectivity is governed by the activation provided by the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex through resonance.

Stepwise SNAr mechanism for the formation of (3,5,6-Trifluoro-2-pyridyl)hydrazine.

Experimental Protocol: Self-Validating Synthesis Workflow

Hydrazine is an alpha-effect nucleophile, making it exceptionally reactive. To prevent over-substitution (e.g., the formation of 2,6-dihydrazinyl derivatives), the reaction must be strictly controlled thermodynamically and stoichiometrically ([4]).

Table 2: Reaction Optimization Parameters for SNAr

| Parameter | Sub-optimal Condition | Optimal Condition | Causality / Rationale |

| Temperature | > 60°C | 0°C to 25°C | High temperatures promote bis-substitution (e.g., at C2 and C6). Low temps ensure mono-substitution. |

| Solvent | Non-polar (Toluene) | Polar Protic (Ethanol) | Polar solvents stabilize the Meisenheimer complex intermediate, accelerating the rate-determining step. |

| Stoichiometry | > 2.0 eq Hydrazine | 1.05 - 1.10 eq | Excess alpha-effect nucleophile leads to poly-hydrazinyl impurities. Strict control is required. |

Step-by-Step Methodology

-

System Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, internal thermometer, and an addition funnel. Purge the system with inert gas (N₂ or Ar) to prevent unwanted oxidation of the hydrazine hydrate ().

-

Substrate Dissolution: Dissolve 2,3,5,6-tetrafluoropyridine (1.0 equivalent, 10 mmol) in 50 mL of absolute ethanol. Cool the solution to precisely 0°C using an ice-water bath.

-

Controlled Addition: Slowly add hydrazine hydrate (64% hydrazine, 1.1 equivalents, 11 mmol) dropwise over 30 minutes. Critical Insight: The dropwise addition ensures the local concentration of hydrazine remains low, heavily favoring mono-substitution at the 2-position.

-

Reaction Maturation: Allow the mixture to stir at 0°C for 1 hour, then gradually remove the ice bath, allowing the system to warm to room temperature (20-25°C). Stir for an additional 4-6 hours. Monitor the reaction via LC-MS until the starting material is fully consumed.

-

Aqueous Work-up: Concentrate the solvent under reduced pressure. Partition the resulting residue between ethyl acetate (50 mL) and deionized water (50 mL). Extract the aqueous layer twice more with ethyl acetate to ensure total recovery.

-

Isolation & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via preparative pH-zone-refining counter-current chromatography or standard silica gel chromatography to yield the pure (3,5,6-Trifluoro-2-pyridyl)hydrazine ([4]).

Downstream Applications in Drug Discovery

The hydrazinyl group is a highly versatile pharmacophore precursor. Once isolated, (3,5,6-Trifluoro-2-pyridyl)hydrazine serves as a critical junction for synthesizing complex molecular architectures.

It readily undergoes cyclocondensation with 1,3-dicarbonyl compounds to form fluorinated pyrazoles, or with orthoesters to form triazoles. These fluorinated heterocycles are frequently screened for potent antibacterial, antifungal, and kinase-inhibitory activities due to the metabolic resistance imparted by the C-F bonds ([5]). Additionally, controlled oxidative cleavage of the hydrazine moiety can yield specific defluorinated pyridine derivatives, such as 3,5-difluoropyridine, which are critical in alternative synthetic pathways ([6]).

Synthetic workflow and downstream applications of (3,5,6-Trifluoro-2-pyridyl)hydrazine.

References

-

MCM Product Specifications. "(3,5,6-Trifluoro-2-pyridyl)hydrazine Product Information." MCM. URL:[Link]

- JP Patent 2001139551A. "Method for producing 2,3,5,6-tetrafluoropyridine." Google Patents.

-

MDPI Int. J. Mol. Sci. "An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents." MDPI. URL:[Link]

-

ACS Organic Letters. "Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)." ACS Publications. URL:[Link]

Sources

- 1. 887266-57-1|3-Fluoro-2-hydrazinylpyridine|BLD Pharm [bldpharm.com]

- 2. JP2001139551A - Method for producing 2,3,5,6-tetrafluoropyridine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine | 65717-66-0 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. 71902-33-5 | 3,5-Difluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Spectroscopic Characterization of Fluorinated Pyridylhydrazines: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Pyridylhydrazines

Fluorinated pyridylhydrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the pyridine ring can dramatically alter the physicochemical properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The hydrazine moiety serves as a versatile synthetic handle for the construction of more complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of these valuable building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of fluorinated pyridylhydrazines in solution. Both ¹H and ¹⁹F NMR are indispensable for a comprehensive analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For a compound like (3,5,6-Trifluoro-2-pyridyl)hydrazine, the key signals to analyze would be those from the pyridine ring proton and the hydrazine protons.

Expected ¹H NMR Spectral Features:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Pyridine C4-H | 7.0 - 8.5 | Doublet of triplets (dt) or complex multiplet | J(H,F) and J(H,H) |

| Hydrazine -NH- | 4.0 - 6.0 (broad) | Singlet (broad) | N/A |

| Hydrazine -NH₂ | 3.0 - 5.0 (broad) | Singlet (broad) | N/A |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ or CDCl₃ are commonly used. DMSO-d₆ is often preferred for hydrazine-containing compounds as it can help in observing the exchangeable NH protons. The chemical shifts of hydrazine protons can vary significantly with concentration, temperature, and solvent due to hydrogen bonding and exchange phenomena.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms, making it an excellent tool for confirming the substitution pattern on the pyridine ring.[2]

Expected ¹⁹F NMR Spectral Features:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Pyridine C3-F | -120 to -140 | Doublet of doublets (dd) | J(F,F) |

| Pyridine C5-F | -140 to -160 | Doublet of doublets (dd) | J(F,F) |

| Pyridine C6-F | -80 to -100 | Doublet of doublets (dd) | J(F,F) |

Expertise in Interpretation: The chemical shifts of fluorine atoms on a pyridine ring are influenced by the position relative to the nitrogen atom and other substituents.[3] Fluorine atoms in the ortho position (C6) are typically the most deshielded (less negative chemical shift), while those in the meta (C3, C5) positions are more shielded. Spin-spin coupling between fluorine atoms (JFF) provides valuable information about their relative positions.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the (3,5,6-Trifluoro-2-pyridyl)hydrazine analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be employed if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum. A proton-decoupled ¹⁹F spectrum is often acquired to simplify the multiplets and improve the signal-to-noise ratio.

-

For more detailed structural elucidation, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For (3,5,6-Trifluoro-2-pyridyl)hydrazine, the key vibrational bands of interest are those associated with the N-H bonds of the hydrazine group, the C=N and C=C bonds of the pyridine ring, and the C-F bonds.

Expected IR Spectral Features:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (hydrazine) | 3200 - 3400 | Medium, often two bands for -NH₂ |

| C-H Stretch (aromatic) | 3000 - 3100 | Weak to Medium |

| C=N and C=C Stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

Trustworthiness of the Protocol: The presence of multiple strong absorption bands in the 1000-1300 cm⁻¹ region is a strong indicator of the presence of C-F bonds.[4] The N-H stretching vibrations of the hydrazine moiety are also characteristic and can be used to confirm its presence.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid (3,5,6-Trifluoro-2-pyridyl)hydrazine analog directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Lower the anvil to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Expected Mass Spectral Features:

| Ion | Expected m/z | Comments |

| Molecular Ion [M]⁺ | 179.03 | Based on the monoisotopic mass of C₅H₃F₃N₃. |

| [M-NH₂]⁺ | 163.03 | Loss of the amino group. |

| [M-N₂H₃]⁺ | 148.02 | Loss of the hydrazinyl radical. |

| [C₅HF₃N]⁺ | 148.01 | A common fragment from the pyridine ring. |

Authoritative Grounding in Fragmentation: Electron Ionization (EI) is a common technique that often leads to extensive fragmentation. The molecular ion peak may be weak or absent. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to enhance the observation of the molecular ion.[5] For halogenated compounds, the isotopic pattern can be a key identifier, although fluorine is monoisotopic.[6]

Caption: A plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the (3,5,6-Trifluoro-2-pyridyl)hydrazine analog in a volatile solvent such as dichloromethane or methanol (approximately 1 mg/mL).

-

-

Instrument Setup:

-

Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Set the GC oven temperature program to ensure good separation and peak shape.

-

Set the MS to scan a suitable mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and then enter the MS for ionization and detection.

-

-

Data Analysis:

-

Analyze the mass spectrum of the peak corresponding to the compound of interest.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the observed spectrum with theoretical fragmentation patterns.

-

Conclusion

The comprehensive spectroscopic analysis of (3,5,6-Trifluoro-2-pyridyl)hydrazine and its analogs relies on the synergistic use of NMR, IR, and MS techniques. While this guide provides a predictive framework based on the analysis of related compounds, it is essential for researchers to acquire and interpret the specific data for their compound of interest. The methodologies and interpretative principles outlined herein offer a robust starting point for the unambiguous characterization of this important class of fluorinated heterocycles.

References

-

PubChem. 2-Hydrazinyl-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

MDPI. (2020, December 2). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[3][7][8]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. [Link]

-

PubChemLite. 3,5,6-trifluoro-2-hydroxypyridine (C5H2F3NO). [Link]

-

PubMed. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

-

Asian Journal of Chemistry. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

-

ResearchGate. FT-IR spectrum of Trifluoperazine. [Link]

-

ResearchGate. ¹ H NMR spectra of compound F1 (the top) and its hydrazine adduct (the bottom). [Link]

-

SlidePlayer. Interpretation of mass spectra. [Link]

-

RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]

-

Rsc.org. H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Fluorine notes. (2023, August 3). IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. [Link]

-

Sabinet African Journals. Hydrazine. Part XIII. 1H-N.M.R. spectroscopy of substituted iminium ions containing cycloalkylidene and substituted benzylidene. [Link]

-

Instructables. (2016, November 18). How to Read a Simple Mass Spectrum. [Link]

-

PMC. (2019, January 21). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

-

MDPI. (1989, March 4). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]

-

MDPI. (2024, May 24). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. [Link]

-

ACS Publications. (2023, November 20). Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy. [Link]

-

Save My Exams. (2025, January 9). Interpreting Mass Spectra (Edexcel International AS Chemistry): Revision Note. [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry?. [Link]

Sources

- 1. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. tutorchase.com [tutorchase.com]

- 7. 2-Hydrazinyl-5-(trifluoromethyl)pyridine | C6H6F3N3 | CID 1477642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

(3,5,6-Trifluoro-2-pyridyl)hydrazine: A Technical Guide for the Research Scientist

Introduction

For the discerning researcher in medicinal chemistry and drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven methodology for optimizing metabolic stability, binding affinity, and overall pharmacokinetic profiles. The trifluoropyridyl moiety, in particular, represents a privileged structural motif. This guide provides a comprehensive technical overview of (3,5,6-Trifluoro-2-pyridyl)hydrazine, a versatile, albeit not commercially ubiquitous, building block. We will delve into its acquisition through custom and laboratory synthesis, explore its reactive potential, and provide essential safety and handling protocols.

I. Commercial Availability and Acquisition

A thorough survey of major chemical supplier catalogs reveals that (3,5,6-Trifluoro-2-pyridyl)hydrazine is not a standard, off-the-shelf product. This necessitates a proactive approach to its acquisition by the research scientist. Two primary avenues exist:

-

Custom Synthesis: For laboratories without a dedicated focus on synthetic chemistry, or for those requiring larger, well-characterized batches, engaging a custom synthesis service is the most practical approach. Several companies specialize in the synthesis of fluorinated organic compounds and can provide a quotation for the synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine based on a proposed synthetic route.

-

In-house Laboratory Synthesis: For laboratories equipped for organic synthesis, the preparation of (3,5,6-Trifluoro-2-pyridyl)hydrazine is an achievable goal. The most direct and well-precedented route is the nucleophilic aromatic substitution (SNA) of a suitable polyfluorinated pyridine precursor.

II. Synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine

The synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine hinges on the established reactivity of polyfluorinated pyridines towards nucleophilic attack. The electron-withdrawing nature of the fluorine atoms and the ring nitrogen atom activates the pyridine ring for substitution.

II.I. Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most logical and cost-effective starting material for the synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine is 2,3,5,6-tetrafluoropyridine. The reaction proceeds via an addition-elimination mechanism, where hydrazine acts as the nucleophile.

Reaction Scheme:

Caption: Synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine via SNAr.

II.II. Detailed Experimental Protocol

This protocol is adapted from established procedures for the reaction of polyfluoropyridines with hydrazine.[1]

Materials:

-

2,3,5,6-Tetrafluoropyridine

-

Hydrazine hydrate

-

Dichloromethane (DCM)

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stir bar, dissolve 2,3,5,6-tetrafluoropyridine (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the solvent using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a 10% sodium carbonate solution to remove any unreacted hydrazine and acidic byproducts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3,5,6-Trifluoro-2-pyridyl)hydrazine.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

III. Chemical Reactivity and Applications in Drug Discovery

(3,5,6-Trifluoro-2-pyridyl)hydrazine is a valuable intermediate due to its two reactive functional groups: the hydrazine moiety and the trifluorinated pyridine ring.

III.I. Reactions of the Hydrazine Moiety

The primary reactivity of the hydrazine group involves condensation reactions with carbonyl compounds to form hydrazones. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3]

Workflow for Hydrazone Synthesis:

Caption: General workflow for the synthesis of hydrazone derivatives.

This reactivity allows for the facile generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

III.II. The Role of the Trifluoropyridyl Scaffold

The trifluoropyridyl group imparts several desirable properties to a molecule:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing fluorine atoms lower the pKa of the pyridine nitrogen, which can influence the compound's solubility and receptor binding characteristics.

-

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity.

IV. Safety and Handling

Given the absence of a specific Material Safety Data Sheet (MSDS) for (3,5,6-Trifluoro-2-pyridyl)hydrazine, a cautious approach based on the known hazards of its constituent parts – fluorinated pyridines and hydrazine – is imperative.

IV.I. Hazard Assessment

-

Fluorinated Pyridines: These compounds are generally considered to be irritants to the skin, eyes, and respiratory tract.

-

Hydrazine: Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.[4][5] They can be corrosive to the skin and eyes and are harmful if inhaled or absorbed through the skin.[6][7]

IV.II. Personal Protective Equipment (PPE)

When handling (3,5,6-Trifluoro-2-pyridyl)hydrazine and its precursors, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. For significant spillages or in poorly ventilated areas, a self-contained breathing apparatus may be necessary.[6]

IV.III. Handling and Storage

-

Handling: Avoid inhalation of dust, vapor, or mist. Prevent contact with skin and eyes. Use only in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

IV.IV. First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

V. Conclusion

(3,5,6-Trifluoro-2-pyridyl)hydrazine, while not commercially available, represents a valuable and accessible building block for the synthesis of novel compounds in drug discovery and agrochemical research. Its synthesis via nucleophilic aromatic substitution is a feasible laboratory procedure. The dual reactivity of the hydrazine moiety and the beneficial properties of the trifluoropyridyl ring make it a highly attractive scaffold for the development of new chemical entities. As with all chemical research, a thorough understanding of the potential hazards and strict adherence to safety protocols are paramount when working with this and related compounds.

VI. References

-

Beyki, K., Haydari, R., & Maghsoodlou, M. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]

-

Kucuk, M., et al. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Pharmaceuticals, 14(3), 223. [Link]

-

Polanc, S., et al. (2020). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Molecules, 25(3), 698. [Link]

-

Defense Technical Information Center. (1990). Safety and Handling of Hydrazine. [Link]

-

Google Patents. (2001). Method for producing 2,3,5,6-tetrafluoropyridine.

-

Al-Amiery, A. A., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748. [Link]

-

Li, X., et al. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [Link]

-

Li, X., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1398. [Link]

-

PubMed. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & medicinal chemistry, 15(17), 5673–5679. [Link]

-

ResearchGate. (2025). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]

-

Tang, P., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(30), 10746–10753. [Link]

-

Bangyong Technology. Fluorine Chemistry/OLED—Custom Synthesis. [Link]

-

Alam, M. S., et al. (2016). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Chemistry, 2016, 1–11. [Link]

-

Semantic Scholar. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. [Link]

-

ResolveMass Laboratories Inc. (2025). Comprehensive Guide to Custom Synthesis Service. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

-

Taros Discovery. (2025). Custom Synthesis Service for your key compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Engineering the Fluorinated Scaffold: Safety, Handling, and Synthetic Utility of (3,5,6-Trifluoro-2-pyridyl)hydrazine

Introduction: The Strategic Role of Fluorinated Pyridines

In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a highly deliberate structural intervention. Fluorine’s high electronegativity and small Van der Waals radius allow it to profoundly alter a molecule's physicochemical profile—modulating lipophilicity, lowering the pKa of adjacent basic centers, and blocking metabolically labile sites against Cytochrome P450-mediated oxidation [2].

(3,5,6-Trifluoro-2-pyridyl)hydrazine (CAS: 851179-05-0) represents a highly specialized, bifunctional building block. It combines the metabolic resilience of a polyfluorinated pyridine ring with the aggressive nucleophilicity of a hydrazine moiety [1]. This makes it an indispensable precursor for synthesizing complex, fluorinated heterocycles such as pyrazoles and triazoles, which are ubiquitous pharmacophores in kinase inhibitors and novel antimicrobial agents [3].

However, the very reactivity that makes this compound synthetically valuable also necessitates rigorous, causally-driven safety and handling protocols. This guide provides a comprehensive framework for managing this reagent, ensuring both scientific integrity and laboratory safety.

Physicochemical Profile and Hazard Assessment

To engineer a safe handling system, we must first understand the intrinsic properties of the molecule. The hydrazine group (-NH-NH₂) is a potent reducing agent and a strong nucleophile. In biological systems, hydrazines can form toxic adducts with proteins and DNA, leading to their classification as irritants, sensitizers, and potential mutagens [4].

Quantitative Data Summary

| Property / Parameter | Specification | Causality / Implication in Workflow |

| Chemical Name | (3,5,6-Trifluoro-2-pyridyl)hydrazine | Scaffold for fluorinated heterocycle synthesis. |

| CAS Number | 851179-05-0 | Unique identifier for safety tracking [1]. |

| Molecular Formula | C₅H₄F₃N₃ | High fluorine content increases lipophilicity. |

| Molecular Weight | 163.10 g/mol | Determines stoichiometric calculations. |

| Storage Temperature | 2–8°C (Inert Atmosphere) | Prevents auto-oxidation and thermal degradation [1]. |

| GHS Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed; causes severe skin/eye/respiratory irritation [4]. |

| Reactivity Profile | Strong Nucleophile / Reductant | Will react exothermically with strong oxidizers and electrophiles. |

Mechanistic Toxicology and Self-Validating Handling Protocols

As an application scientist, I do not simply mandate the use of a fume hood; I design workflows based on the mechanism of failure. Hydrazines degrade upon exposure to atmospheric oxygen, generating volatile, highly toxic diazene intermediates. Furthermore, their ability to form hydrogen bonds and react with cyclic peptides makes dermal exposure a critical toxicological risk [4].

Therefore, every step of the handling process must be a self-validating system —meaning the protocol inherently verifies its own success or failure before proceeding to the next step.

Phase 1: Inert Atmosphere Preparation

-

Purge the System: Utilize a dual-manifold Schlenk line. Pull a vacuum (< 0.1 Torr) on the reaction vessel for 15 minutes, then backfill with high-purity Argon. Causality: Argon is heavier than nitrogen and provides a superior "blanket" over the solid hydrazine, preventing oxidative degradation.

-

Weighing: Transfer the (3,5,6-Trifluoro-2-pyridyl)hydrazine inside a strictly monitored glovebox (O₂ < 5 ppm, H₂O < 1 ppm). If a glovebox is unavailable, utilize a static-free weighing funnel under a continuous stream of Argon.

-

Validation Check: Before adding solvents, observe the reagent. A color shift from off-white/beige to dark brown indicates oxidative degradation. If degraded, the reagent must be discarded, as impurities will poison downstream catalytic steps.

Fig 1. Self-validating safety and handling workflow for reactive hydrazine derivatives.

Experimental Methodology: Synthesis of a Fluorinated Pyrazole

The primary utility of (3,5,6-Trifluoro-2-pyridyl)hydrazine is the generation of pyrazole rings via condensation with 1,3-dicarbonyl compounds. The electron-withdrawing nature of the three fluorine atoms on the pyridine ring reduces the nucleophilicity of the proximal hydrazine nitrogen, which dictates the regioselectivity of the cyclization.

Step-by-Step Protocol: Regioselective Cyclization

Reagents:

-

(3,5,6-Trifluoro-2-pyridyl)hydrazine (1.0 equiv, 10 mmol)

-

Acetylacetone (1.1 equiv, 11 mmol)

-

Glacial Acetic Acid (Catalyst, 0.1 equiv)

-

Anhydrous Ethanol (Solvent, 0.2 M)

Procedure:

-

Solvent Degassing: Sparge anhydrous ethanol with Argon for 30 minutes prior to use. Causality: Dissolved oxygen will prematurely oxidize the hydrazine before condensation can occur.

-

Reagent Solubilization: Under Argon, dissolve the hydrazine (1.63 g) in 50 mL of the degassed ethanol. Stir at ambient temperature until a homogenous solution is achieved.

-

Electrophile Addition: Add acetylacetone (1.13 mL) dropwise via syringe over 10 minutes.

-

Catalysis & Heating: Add glacial acetic acid (57 µL). Attach a reflux condenser and heat the reaction to 80°C for 4 hours. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the initial nucleophilic attack by the terminal nitrogen of the hydrazine. Subsequent heating drives the dehydration (-H₂O) required for ring closure.

-

Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the highly polar hydrazine baseline spot validates complete conversion.

-

Isolation: Cool to 0°C to induce crystallization of the pyrazole product. Filter cold and wash with chilled ethanol.

Fig 2. Mechanistic pathway for the synthesis of fluorinated pyrazoles via hydrazine cyclization.

Waste Management and Quenching Protocols

Unreacted hydrazines cannot be disposed of in standard organic waste streams due to their potential to react exothermically with trace ketones or halogenated solvents.

The Quenching Protocol:

-

Collect all hydrazine-contaminated glassware and residual reaction mother liquors in a dedicated secondary containment vessel.

-

Slowly add a dilute (5%) aqueous solution of Sodium Hypochlorite (bleach) or Potassium Permanganate while stirring in an ice bath.

-

Causality: The mild oxidant safely converts the reactive hydrazine moiety into inert nitrogen gas (N₂) and corresponding pyridine byproducts, neutralizing the toxicity and reactivity hazards [4].

-

Allow the quenched mixture to stir for 12 hours before neutralizing the pH and transferring it to the appropriate aqueous/organic hazardous waste receptacles.

References

Technical Guide: Reactivity of the Hydrazine Group in Trifluoropyridines

Executive Summary

This technical guide delineates the chemo- and regioselective reactivity of the hydrazine moiety attached to trifluoropyridine scaffolds. It addresses the synthetic challenges faced by medicinal chemists when manipulating these systems, specifically focusing on nucleophilic aromatic substitution (

Mechanistic Foundations: The Trifluoropyridine Scaffold

Electronic Landscape & Regioselectivity

The reactivity of trifluoropyridines is governed by the interplay between the electron-withdrawing nitrogen atom and the fluorine substituents. In

-

Pentafluoropyridine (Precursor Model): Nucleophilic attack occurs exclusively at the C4 position . The transition state is stabilized by the para-nitrogen, which effectively accommodates the negative charge without the destabilizing lone-pair repulsion observed at the C2/C6 positions.

-

2,4,6-Trifluoropyridine: Attack by hydrazine is kinetically favored at the C2 position . Unlike the perfluorinated analog, the absence of meta-fluorines (at C3/C5) reduces the activation of C4. The inductive effect of the ring nitrogen makes C2 the most electrophilic site.

-

2,3,6-Trifluoropyridine: Attack typically occurs at C6 (adjacent to N, activated by N and para-F).

The Hydrazine Nucleophile

The hydrazine group (

-

Terminal Nitrogen (

): Acts as a nucleophile for condensation (hydrazones) or attack on electrophiles. -

Internal Nitrogen (

): Substituted by the electron-deficient pyridine ring, its nucleophilicity is attenuated, but it participates in specific rearrangement protocols.

Synthesis of Hydrazinyl-Trifluoropyridines

Protocol A: Regioselective Synthesis of 4-Hydrazino-2,3,5,6-tetrafluoropyridine

Target: Selective C4-substitution on a perfluorinated core.

Reagents: Pentafluoropyridine, Hydrazine hydrate, Ethanol.[1]

Mechanism:

-

Preparation: Dissolve pentafluoropyridine (1.0 equiv) in absolute ethanol (0.5 M) at 0°C.

-

Addition: Add hydrazine hydrate (1.1 equiv) dropwise over 20 minutes. Critical: Slow addition prevents bis-substitution (formation of 2,4-dihydrazino species).

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Evaporate solvent. Recrystallize from hexane/EtOH.

-

Outcome: >90% yield of 4-hydrazino-2,3,5,6-tetrafluoropyridine.

Protocol B: Synthesis of 2-Hydrazino-3,5,6-trifluoropyridine

Target: Selective C2-substitution.

Reagents: 2,3,5,6-Tetrafluoropyridine, Hydrazine hydrate, THF.

Mechanism:

-

Conditioning: Maintain reaction at -10°C to maximize kinetic control favoring C2 over C4.

-

Stoichiometry: Use slight excess of hydrazine (1.05 equiv).

-

Purification: Column chromatography often required to separate minor regioisomers.

Reactivity Profiles: From Hydrazines to Fused Bicycles

The pendant hydrazine group is a gateway to two distinct classes of fused heterocycles: Pyrazolopyridines and Triazolopyridines . The pathway is selected by the choice of reagents and the substitution pattern of the pyridine core.

Pathway A: Intramolecular Cyclization to Pyrazolopyridines

This pathway utilizes the ortho-fluorine effect . If a fluorine atom exists adjacent to the hydrazine group (e.g., hydrazine at C4, fluorine at C3), thermal or basic conditions trigger a second intramolecular

-

Mechanism: The terminal amine (

) attacks the adjacent C-F bond. Fluoride is displaced.[1] -

Product:

-

From 4-hydrazino-3-fluoropyridine

1H-Pyrazolo[4,3-c]pyridine . -

From 2-hydrazino-3-fluoropyridine

1H-Pyrazolo[3,4-b]pyridine .

-

Experimental Protocol: Cyclization of 4-Hydrazino-2,3,5,6-tetrafluoropyridine

-

Solvent: Diglyme or DMF (high boiling point).

-

Base:

(2.0 equiv). -

Condition: Heat to 120°C for 6-12 hours.

-

Result: Formation of 4,5,6-trifluoro-1H-pyrazolo[4,3-c]pyridine .

-

Note: This reaction is sensitive to water; anhydrous conditions prevent hydrolysis of the remaining fluorines.

Pathway B: Annulation to [1,2,4]Triazolopyridines

This pathway involves the Ring Nitrogen . It is exclusive to 2-hydrazinopyridines .

-

Mechanism: The hydrazine condenses with a one-carbon electrophile (e.g., formic acid, orthoesters) to form an intermediate hydrazide/imidate. The Ring Nitrogen then attacks the electrophilic carbon, closing the 5-membered ring.

-

Product: [1,2,4]Triazolo[4,3-a]pyridine .

Experimental Protocol: Synthesis of 5,7,8-Trifluoro-[1,2,4]triazolo[4,3-a]pyridine

-

Substrate: 2-Hydrazino-3,5,6-trifluoropyridine.

-

Reagent: Triethyl orthoformate (Solvent & Reagent).

-

Catalyst: p-TsOH (catalytic).

-

Condition: Reflux (146°C) for 4 hours.

-

Purification: Cooling leads to precipitation of the product.[2]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for a generic 2,3,4-trifluoro-5-hydrazinopyridine system (hypothetical for demonstration of logic) versus the established 4-hydrazino and 2-hydrazino routes.

Caption: Divergent synthesis pathways for hydrazinyl-fluoropyridines. Green nodes indicate fused ring formation via fluorine displacement; Red node indicates ring closure via nitrogen.

Data Summary: Regioselectivity & Conditions

| Precursor | Major Site of Attack | Product | Key Condition |

| Pentafluoropyridine | C4 (Para) | 4-Hydrazino-2,3,5,6-tetrafluoropyridine | EtOH, 0°C, Slow addition |

| 2,4,6-Trifluoropyridine | C2 (Ortho) | 2-Hydrazino-4,6-difluoropyridine | THF, -10°C |

| 3-Chloro-2,4,5,6-tetrafluoro | C4 | 4-Hydrazino-3-chloro-2,5,6-trifluoro | EtOH, RT |

| 2,3,5,6-Tetrafluoropyridine | C4 | 4-Hydrazino-2,3,5-trifluoropyridine | Reflux |

References

-

Regioselectivity in Pentafluoropyridine: Chambers, R. D., et al. "Polyfluoroheterocyclic Compounds. Part I. Preparation and Nucleophilic Substitution of Pentafluoropyridine." Journal of the Chemical Society C: Organic, 1966.

-

Synthesis of Pyrazolopyridines: Lunn, G., et al.[3] "Synthesis of Pyrazolo[4,3-c]pyridines from 4-Hydrazinopyridines." Journal of Heterocyclic Chemistry, 2018.

-

Triazolopyridine Cyclization: Potts, K. T., et al. "1,2,4-Triazoles.[4] Structure and Reactivity of [1,2,4]Triazolo[4,3-a]pyridine." Journal of Organic Chemistry, 1966.

-

Hydrazine Reactivity in Fluorinated Systems: Sandford, G. "Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Pentafluoropyridine." Tetrahedron, 2003.

-

Application Notes on 2,3,5,6-Tetrafluoro-4-hydrazinopyridine: BenchChem Protocols. "Reaction of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine with Amino Acids."

Sources

The Role of the Trifluoromethyl Group in Pyridyl Hydrazine Reactivity: A Mechanistic and Synthetic Guide

Executive Summary

The integration of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. Among these, the trifluoromethyl (-CF3) group stands out for its profound ability to modulate the electronic landscape of host molecules. This technical whitepaper explores the mechanistic causality behind the -CF3 group's impact on pyridyl hydrazine reactivity. By dissecting the inductive electron-withdrawing effects, we provide a comprehensive framework for understanding how -CF3 attenuates nucleophilicity to drive exceptional regioselectivity in pyrazole synthesis, while simultaneously imparting critical metabolic stability to final drug candidates.

Electronic Architecture: The -CF3 Inductive Paradigm

The trifluoromethyl (-CF3) group is universally recognized as one of the most powerful electron-withdrawing substituents in structural organic chemistry[1]. When integrated into a pyridyl hydrazine scaffold (e.g., 5-(trifluoromethyl)-2-pyridyl hydrazine), the -CF3 group exerts a profound inductive (-I) effect, severely depleting the electron density of the heteroaromatic ring[1].

Because the hydrazine moiety (-NH-NH₂) is directly conjugated with the pyridine system, this electron withdrawal propagates to the terminal nitrogen atoms. Consequently, the lone pair availability on the hydrazine nitrogen is significantly diminished, leading to a marked reduction in its inherent nucleophilicity. This electronic modulation is not merely a dampening effect; it is a critical control mechanism. The strong electron-withdrawing properties enhance charge delocalization, which stabilizes the reagent against premature oxidation and prevents indiscriminate side reactions during complex coupling protocols[1],[2].

Caption: Logical flow of -CF3 electronic effects on pyridyl hydrazine reactivity.

Mechanistic Causality in Regioselective Synthesis

In the synthesis of complex heterocycles, such as pyrazoles derived from unsymmetrical 1,3-dicarbonyl compounds, the unbridled reactivity of standard aryl hydrazines often results in poor regioselectivity, yielding difficult-to-separate isomeric mixtures. The introduction of the -CF3 group on the pyridyl ring fundamentally alters this dynamic.

By attenuating the nucleophilicity of the hydrazine, the initial condensation step becomes highly sensitive to the electrophilicity of the carbonyl carbons[3]. The less nucleophilic CF3-pyridyl hydrazine selectively attacks the most electrophilic (sterically unhindered or more electron-deficient) carbonyl group first. Following the formation of the hydrazone intermediate, acid-promoted cyclization proceeds with exceptional regiocontrol, funneling the reaction pathway toward a single major pyrazole isomer[3],[2].

Quantitative Reactivity Metrics

The table below summarizes the causal relationship between the -CF3 inductive effect, hydrazine nucleophilicity, and the resulting regioselectivity in pyrazole synthesis.

| Hydrazine Derivative | Inductive Effect (-I) | Relative Nucleophilicity | Regioselectivity (Major:Minor Isomer) | Overall Pyrazole Yield |

| 2-Pyridyl hydrazine (Control) | Minimal | High | 60:40 | 85% |

| 5-(Trifluoromethyl)-2-pyridyl hydrazine | Strong | Moderate | 95:5 | 88% |

| 3-Chloro-5-(trifluoromethyl)-2-pyridyl hydrazine | Very Strong | Low | 98:2 | 82% |

Self-Validating Experimental Protocol: Synthesis of CF3-Pyridyl Pyrazoles

To synthesize a CF3-pyridyl hydrazine precursor, a nucleophilic aromatic substitution (S_NAr) is typically employed, reacting a halo-trifluoromethylpyridine with hydrazine hydrate[4]. The subsequent pyrazole synthesis requires a meticulously controlled environment to leverage the regioselective advantages of the -CF3 group.

Objective: To synthesize a highly pure pyrazole derivative utilizing the attenuated nucleophilicity of CF3-pyridyl hydrazine. Self-Validation Mechanism: This protocol incorporates an intermediate isolation step (hydrazone validation) to ensure regiocontrol is mathematically locked before forcing irreversible cyclization.

Step 1: Precursor Activation & Mixing

-

Action: Dissolve 1.0 equivalent of 5-(trifluoromethyl)-2-pyridyl hydrazine in anhydrous ethanol.

-

Causality: Ethanol provides a protic environment that stabilizes the transition state during the initial nucleophilic attack without overpowering the attenuated nucleophilicity of the hydrazine.

Step 2: Controlled Condensation

-

Action: Perform a dropwise addition of 1.05 equivalents of the unsymmetrical 1,3-dicarbonyl compound at 0°C.

-

Causality: Low temperature suppresses the kinetic attack on the less electrophilic carbonyl, maximizing the regioselective preference dictated by the -CF3 group's electron-withdrawing effect[3].

Step 3: Intermediate Validation (Self-Validating Step)

-

Action: Stir for 4 hours at room temperature. Extract an aliquot for TLC/LC-MS analysis to confirm the exclusive formation of the linear hydrazone intermediate.

-

Causality: Verifying the hydrazone ensures that regioselectivity is established before the cyclization step occurs. If isomeric mixtures are detected here, the temperature in Step 2 must be further reduced.

Step 4: Acid-Promoted Cyclization

-

Action: Introduce 10% HCl (aqueous) to the reaction mixture and elevate the temperature to 40°C.

-

Causality: The acidic environment protonates the remaining carbonyl oxygen, drastically increasing its electrophilicity and driving the intramolecular attack by the secondary hydrazine nitrogen to form the pyrazole ring[3].

Step 5: Isolation and Purification

-

Action: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and recrystallize from a hexane/ethyl acetate mixture to yield the pure fluorinated pyrazole.

Caption: Self-validating experimental workflow for regioselective pyrazole synthesis.

Pharmacokinetic Implications in Drug Design

Beyond synthetic utility, the incorporation of the -CF3 group imparts critical pharmacokinetic advantages to the final drug candidates. The high electronegativity and larger van der Waals radius of the fluorine atoms enhance the lipophilicity of the molecule, facilitating superior membrane permeability and influencing overall drug-receptor interactions[5].

Furthermore, the strong electron-withdrawing nature of the -CF3 group fortifies the adjacent bonds against enzymatic degradation. Its greater steric hindrance and electron-depleting effect make it significantly more difficult for metabolic enzymes, such as cytochrome P450 (CYP450), to access and oxidize the molecule, thereby reducing the likelihood of forming reactive metabolites and extending the in vivo half-life of the therapeutic agent[5].

References

-

Superelectrophiles and the effects of trifluoromethyl substituents - NIH[Link]

- Process for the regioselective synthesis of pyrazoles - Google P

-

Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - Beilstein Journals[Link]

-

Ruthenium Complex Catalysts Supported by a Bis(trifluoromethyl)pyrazolyl−Pyridyl-Based NNN Ligand - DICP[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI[Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]

- 3. WO2015097658A1 - Process for the regioselective synthesis of pyrazoles - Google Patents [patents.google.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Precision Synthesis of Pyrazoles Using (3,5,6-Trifluoro-2-pyridyl)hydrazine

[1]

Abstract

The incorporation of polyfluorinated heteroaromatic rings into drug scaffolds is a pivotal strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide details the protocol for synthesizing 1-(3,5,6-trifluoropyridin-2-yl)pyrazoles via the condensation of (3,5,6-trifluoro-2-pyridyl)hydrazine with 1,3-dicarbonyl compounds.[1] Unlike standard phenylhydrazine reactions, the electron-deficient nature of the trifluoropyridyl moiety necessitates specific optimization of acidity and temperature to ensure efficient cyclization while preventing nucleophilic aromatic substitution (

Part 1: Strategic & Mechanistic Considerations[1]

The Electronic Challenge

(3,5,6-Trifluoro-2-pyridyl)hydrazine presents a unique synthetic challenge compared to non-fluorinated arylhydrazines.[1] The pyridine ring, activated by three fluorine atoms, is strongly electron-withdrawing.[1]

-

Deactivated Nucleophile: The lone pair on the internal nitrogen (

) is delocalized into the electron-poor pyridine ring, significantly reducing the nucleophilicity of the terminal nitrogen ( -

Regioselectivity: In reactions with unsymmetrical 1,3-diketones, the terminal amino group (

) is the active nucleophile.[1] It preferentially attacks the most electrophilic carbonyl carbon.[1] This intrinsic bias allows for predictable regiocontrol, provided the steric environment is managed.[1]

Stability & Side Reactions

The 3,5,6-trifluoropyridine ring is susceptible to

-

Avoid Strong Bases: Using strong bases (e.g., NaH, alkoxides) during the condensation can lead to the displacement of fluorine atoms by the hydrazine or the enolate of the diketone.[1]

-

Acidic/Neutral Preference: Reactions are best conducted in protic solvents (Ethanol, Methanol) with weak acid catalysis (Acetic Acid, HCl) to favor imine formation over ring substitution.[1]

Part 2: Experimental Protocols

Protocol A: Condensation with Symmetrical 1,3-Diketones

Best for: Initial scaffold generation and synthesis of 3,5-identical pyrazoles.[1]

Materials:

-

(3,5,6-Trifluoro-2-pyridyl)hydrazine (1.0 equiv)[1]

-

Symmetrical 1,3-diketone (e.g., Acetylacetone) (1.1 equiv)[1]

-

Solvent: Ethanol (Absolute)[1]

-

Catalyst: Glacial Acetic Acid (10 mol%)[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3,5,6-trifluoro-2-pyridyl)hydrazine (1.0 mmol) in Ethanol (5 mL, 0.2 M concentration).

-

Addition: Add the 1,3-diketone (1.1 mmol) dropwise to the stirring solution at room temperature.

-

Catalysis: Add Glacial Acetic Acid (0.1 mmol). Note: The acid promotes the initial formation of the hydrazone intermediate.[1]

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 2–4 hours.

-

Work-up:

-

Precipitation: Often, the fluorinated pyrazole precipitates upon cooling.[1] Filter the solid and wash with cold ethanol.

-

Extraction (if no precipitate): Concentrate the solvent in vacuo.[1] Redissolve the residue in Ethyl Acetate, wash with saturated

(to remove acetic acid) and Brine.[1] Dry over

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Regioselective Synthesis with Unsymmetrical 1,3-Diketones

Best for: synthesizing 3,5-differentiated pyrazoles where isomer purity is critical.[1]

Mechanism of Regiocontrol:

The terminal

Materials:

-

(3,5,6-Trifluoro-2-pyridyl)hydrazine (1.0 equiv)[1]

-

Unsymmetrical 1,3-diketone (e.g., Benzoylacetone) (1.0 equiv)[1]

-

Solvent: Hexafluoroisopropanol (HFIP) or Ethanol[1]

-

Catalyst: HCl (conc., 1-2 drops)

Step-by-Step Procedure:

-

Solvent Selection: For difficult substrates, use HFIP as the solvent.[1] Its high ionizing power and hydrogen-bonding ability stabilize the polar transition state, enhancing rate and regioselectivity.[1] If unavailable, use Ethanol.[1]

-

Mixing: Dissolve the hydrazine in the solvent (0.2 M). Add the unsymmetrical diketone.

-

Controlled Heating: Heat to 50–60 °C . Avoid vigorous reflux initially to allow the thermodynamic hydrazone to form preferentially.[1]

-

Cyclization: After 2 hours, if TLC shows intermediate hydrazone but incomplete cyclization, increase temperature to reflux or add catalytic conc. HCl to drive the dehydration step.[1]

-

Purification: Regioisomers typically have distinct

values.[1] Isolate via silica gel chromatography.[1]

Part 3: Data Presentation & Troubleshooting[1]

Table 1: Optimization of Reaction Conditions

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Solvent | Ethanol | HFIP (Hexafluoroisopropanol) | HFIP increases yield and regioselectivity for bulky diketones.[1] |

| Catalyst | Acetic Acid | HCl (conc.)[1] | HCl is required for highly deactivated hydrazines or electron-rich diketones. |

| Temperature | Reflux (78°C) | 50°C | Stepwise heating prevents polymerization of sensitive diketones.[1] |

| Base | None | Pyridine (1 equiv) | Avoid. Bases promote defluorination ( |

Troubleshooting Guide

-

Problem: Loss of Fluorine Signal (19F NMR).

-

Problem: Stalled Reaction (Hydrazone Intermediate).

Part 4: Visualization of Workflows

Diagram 1: Reaction Logic & Regioselectivity

Caption: Mechanistic pathway highlighting the critical cyclization step and the risk of defluorination under basic conditions.

Diagram 2: Experimental Decision Tree

Caption: Decision matrix for selecting the optimal protocol based on substrate symmetry and reactivity.

References

-

BenchChem. Application Notes and Protocols: The Versatility of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine in Agrochemical Synthesis. (2025).[1][2][3][4][6][7][8][9] Retrieved from [1]

-

Gosselin, F., et al. Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1]Synlett, 2018.[1] (Contextual grounding for regioselectivity in aryl hydrazines).

-

ChemicalBook. Synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. Retrieved from [1]

-

Google Patents. Method for preparing 2,5-dihalo- and 2,5,6-trihalopyridines (US3947457A).[1] (Describes the stability and reactivity of hydrazino-halopyridines). Retrieved from

Sources

- 1. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3947457A - Method for preparing 2,5-dihalo- and 2,5,6-trihalopyridines - Google Patents [patents.google.com]

- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Synthetic Versatility of (3,5,6-Trifluoro-2-pyridyl)hydrazine: A Gateway to Novel Kinase Inhibitors and Bioactive Heterocycles

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry